7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

Catalog No.
S12889339
CAS No.
M.F
C13H14BrNO2
M. Wt
304.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

Product Name

7-(4-Bromobutoxy)quinolin-2(1H)-one-d8

IUPAC Name

7-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutoxy)-1H-quinolin-2-one

Molecular Formula

C13H14BrNO2

Molecular Weight

304.21 g/mol

InChI

InChI=1S/C13H14BrNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3-6,9H,1-2,7-8H2,(H,15,16)/i1D2,2D2,7D2,8D2

InChI Key

MBOHAVAGDOGRBS-RXCFTJSRSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCCBr

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)N2

7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 is a specialized, octa-deuterated synthetic intermediate primarily procured for the downstream synthesis of brexpiprazole-d8 [1]. Featuring a fully aromatic quinolinone ring and a deuterium-enriched butoxy chain (typically ≥98% atom D), this compound serves as the critical building block for generating Stable Isotope-Labeled Internal Standards (SIL-IS) used in quantitative LC-MS/MS bioanalysis [2]. By providing a stable, non-exchangeable deuterium label, it ensures high isotopic purity and structural fidelity, making it an essential raw material for contract research organizations (CROs) and analytical standard manufacturers developing regulatory-compliant assays or investigating kinetic isotope effects in psychiatric drug discovery [3].

Research Fit

Stable isotope-labeled impurity internal standard
Designed for MRM quantification in LC-MS/MS
Co-elution with target bromo impurity

Substituting this specific deuterated precursor with its non-deuterated counterpart, 7-(4-bromobutoxy)quinolin-2(1H)-one, fundamentally fails for bioanalytical applications because the resulting unlabeled brexpiprazole will cause 100% isotopic interference with the clinical analyte in mass spectrometry, rendering it useless as an internal standard [1]. Furthermore, buyers cannot substitute it with the closely related 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one-d8; the latter contains a saturated C3-C4 bond and is strictly an aripiprazole precursor [2]. Attempting to use the dihydro analog would yield aripiprazole-d8, which has a completely different chromatographic retention time and mass transition, destroying the principle of co-elution required for matrix effect compensation in LC-MS/MS workflows [3].

Substitution Risk

Unlabeled compound indistinguishable from analyte
Mass spectrometry cannot differentiate the native impurity from the same unlabeled molecule used as IS.
Structural analogues may alter recovery and ionization
Aripiprazole‑d8 or dihydro‑quinolinone‑d8 may show different retention, extraction efficiency and matrix effects.
Exact isotope-labeled impurity required for accurate quantitation
Only the deuterated form of the exact impurity guarantees matched physicochemical behavior.

Isotopic Mass Shift & Cross-Talk Elimination

When synthesized into an internal standard, 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 provides a critical +8 Da mass shift, which is mandatory for resolving the internal standard from the target analyte in multiple reaction monitoring (MRM) [1]. The non-deuterated precursor yields a product with zero mass shift (m/z 434.2), leading to severe isotopic overlap from the natural 13C/37Cl isotopes of the analyte. The d8-labeled compound shifts the precursor ion to m/z 442.4, suppressing analytical cross-talk to below the regulatory threshold of 0.1% [2].

Evidence DimensionMass shift and isotopic cross-talk
Target Compound Data+8 Da mass shift (m/z 442.4); <0.1% cross-talk
Comparator Or BaselineNon-deuterated precursor (0 Da mass shift; 100% cross-talk)
Quantified Difference8 Da difference ensures baseline isotopic resolution
ConditionsESI-LC-MS/MS bioanalysis of plasma brexpiprazole

A mass shift of at least +4 Da is required in regulatory bioanalysis to prevent the analyte's natural heavy isotopes from falsely elevating the internal standard signal, making the d8 precursor essential.

Mass shift
Class-level
Target +8.05 Da (eight ²H) Comparator d4 ~+4.03 Da (four ²H)
Reduces isotopic cross‑talk in MRM
Supports accurate quantitation at low levels

Leaving Group Reactivity in SN2 Alkylation

In the synthesis of brexpiprazole-d8, the terminal halogen of the precursor dictates the efficiency of the late-stage coupling with 1-(benzo[b]thiophen-4-yl)piperazine [1]. 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 utilizes a bromide leaving group, which typically achieves >80% coupling yield under standard basic conditions (e.g., K2CO3 in acetonitrile) without the need for additional catalysts [2]. In contrast, using a chlorinated analog (7-(4-chlorobutoxy)quinolin-2(1H)-one-d8) results in slower reaction kinetics, often requiring prolonged heating or the addition of sodium iodide to reach comparable yields, increasing process complexity.

Evidence DimensionCoupling efficiency and leaving group reactivity
Target Compound DataTerminal bromide (Br) enables >80% yield under mild basic reflux
Comparator Or BaselineTerminal chloride (Cl) analog requires harsher conditions or iodide catalysis
Quantified DifferenceBromide reduces reaction time and eliminates the need for catalytic iodide additives
ConditionsSN2 nucleophilic substitution with piperazine derivatives in K2CO3/MeCN

Maximizing late-stage coupling yields is critical when processing expensive deuterated building blocks, directly reducing the cost per gram of the final SIL-IS.

Purity metrics
Reported
≥98% chemical purity
≥98 atom% D isotopic enrichment
Ensures low IS bleed into analyte channel
Verify batch CoA for enrichment consistency

Quinolinone Core Fidelity vs. Aripiprazole

The exact unsaturation profile of the quinolinone ring is non-negotiable for producing the correct pharmacological reference standard [1]. 7-(4-Bromobutoxy)quinolin-2(1H)-one-d8 possesses the fully aromatic C3-C4 double bond required for the brexpiprazole core. If a buyer mistakenly procures the closely related 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one-d8, the resulting product will be aripiprazole-d8. This structural difference drastically alters the molecule's interaction with stationary phases during chromatography and shifts its pharmacological profile [2].

Evidence DimensionPharmacological core integrity and chromatographic behavior
Target Compound DataFully aromatic quinolin-2(1H)-one core (yields brexpiprazole-d8)
Comparator Or Baseline3,4-dihydroquinolin-2(1H)-one-d8 (yields aripiprazole-d8)
Quantified Difference100% specificity for the brexpiprazole scaffold; comparator yields an entirely different API
ConditionsTarget-oriented synthesis of antipsychotic reference standards

Procuring the exact unsaturation state is mandatory to ensure the synthesized standard exactly matches the chemical and chromatographic behavior of clinical brexpiprazole.

Co‑elution
Class-level
Target: co‑elutes with analyte (XLogP3 ≈ 2.8) Comparator aripiprazole‑d8: later elution (XLogP3 ≈ 3.5)
Eliminates differential matrix effects
Δ logP ~0.7 leads to distinct ion suppression profiles
Specificity
Class-level
Target: exact bromo impurity analogue (MW 304.21) Comparator aripiprazole‑d8: parent drug IS (MW ~448)
Avoids recovery bias vs parent drug IS
Critical for impurity profiling per ICH guidelines

In-House SIL-IS Synthesis for Bioanalysis

Directly following from its +8 Da mass shift capability, this precursor is the preferred building block for bioanalytical laboratories and CROs needing to synthesize bulk quantities of brexpiprazole-d8 for high-throughput LC-MS/MS therapeutic drug monitoring (TDM) and pharmacokinetic studies [1].

Deuterated Drug Discovery & NCE Development

Leveraging the stable deuterium incorporation on the butoxy chain, medicinal chemistry teams can use this intermediate to synthesize novel deuterated brexpiprazole analogs aimed at exploiting the kinetic isotope effect to reduce CYP3A4/CYP2D6-mediated O-dealkylation and extend the drug's half-life [2].

Certified Reference Material Manufacturing

Due to its high coupling efficiency and structural fidelity, analytical standard manufacturers procure this compound to produce highly pure, regulatory-grade brexpiprazole-d8 reference materials required for FDA and EMA bioanalytical method validation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
API impurity release testing
Sufficient mass shift and co‑elution
Method accuracy across specification range
Forced‑degradation impurity tracking
Structural match for extraction recovery
Degradation product quantification accuracy
Comparative impurity profiling for generics
Certified purity and traceability
Documentation for method validation review
LC‑UV to LC‑MS/MS method transfer
High purity and defined isotope enrichment
Platform comparability and method transfer validation

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.07101 Da

Monoisotopic Mass

303.07101 Da

Heavy Atom Count

17

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